N-[(2-chlorophenoxy)acetyl]-N'-(9H-fluoren-2-yl)thiourea
N-[(2-chlorophenoxy)acetyl]-N'-(9H-fluoren-2-yl)thiourea
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0993693
InChI:
InChI=1S/C22H17ClN2O2S/c23-19-7-3-4-8-20(19)27-13-21(26)25-22(28)24-16-9-10-18-15(12-16)11-14-5-1-2-6-17(14)18/h1-10,12H,11,13H2,(H2,24,25,26,28)
SMILES:
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=S)NC(=O)COC4=CC=CC=C4Cl
Molecular Formula:
C22H17ClN2O2S
Molecular Weight:
408.9 g/mol
N-[(2-chlorophenoxy)acetyl]-N'-(9H-fluoren-2-yl)thiourea
CAS No.:
Cat. No.: VC0993693
Molecular Formula: C22H17ClN2O2S
Molecular Weight: 408.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17ClN2O2S |
|---|---|
| Molecular Weight | 408.9 g/mol |
| IUPAC Name | 2-(2-chlorophenoxy)-N-(9H-fluoren-2-ylcarbamothioyl)acetamide |
| Standard InChI | InChI=1S/C22H17ClN2O2S/c23-19-7-3-4-8-20(19)27-13-21(26)25-22(28)24-16-9-10-18-15(12-16)11-14-5-1-2-6-17(14)18/h1-10,12H,11,13H2,(H2,24,25,26,28) |
| Standard InChI Key | PKAXRSSCQDEAGN-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=S)NC(=O)COC4=CC=CC=C4Cl |
| Canonical SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=S)NC(=O)COC4=CC=CC=C4Cl |
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